N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety fused with a 5-oxopyrrolidin-3-yl group and a 4-methoxybenzenesulfonamide substituent. The benzodioxin ring system is known for its metabolic stability and ability to modulate electronic properties, while the pyrrolidinone core may enhance solubility and bioavailability. The sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to target binding via hydrogen bonding or π-stacking interactions .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-25-15-3-5-16(6-4-15)28(23,24)20-13-10-19(22)21(12-13)14-2-7-17-18(11-14)27-9-8-26-17/h2-7,11,13,20H,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXKGBJJCRQSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities. This compound exhibits a variety of pharmacological effects, primarily through its interactions with specific enzymes and biological pathways.
The compound primarily targets cholinesterases and lipoxygenase enzymes , which are crucial in neurotransmission and inflammatory responses, respectively. By inhibiting these enzymes, the compound enhances cholinergic signaling and may modulate inflammatory processes.
Key Mechanisms:
- Cholinesterase Inhibition: Enhances acetylcholine levels in the synaptic cleft, improving synaptic transmission and cognitive function.
- Lipoxygenase Inhibition: May reduce the production of leukotrienes, thereby exerting anti-inflammatory effects.
Pharmacokinetics
Sulfonamides, including this compound, are typically absorbed through the gastrointestinal tract, metabolized in the liver, and excreted via bile or feces. Understanding the pharmacokinetics is essential for evaluating therapeutic efficacy and safety profiles.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines. For instance, it has been evaluated for its potential in treating leukemia and other malignancies by promoting apoptosis in cancer cells.
Case Studies
-
Neuroprotective Effects:
A study highlighted the neuroprotective role of this compound in models of neurodegenerative diseases. It was found to significantly improve cognitive function in animal models by enhancing cholinergic activity. -
Anti-inflammatory Activity:
Another study focused on its anti-inflammatory properties. The compound reduced inflammatory markers in models of acute inflammation, suggesting its potential use in treating inflammatory disorders.
Data Tables
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by oxidative stress, which is linked to various diseases.
2. Anti-inflammatory Effects
The compound has been shown to inhibit key inflammatory mediators such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions.
3. Antimicrobial Properties
Preliminary studies indicate moderate antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. This opens avenues for developing new antimicrobial agents based on its structure.
Case Study 1: Cognitive Enhancement
A study investigated the effects of this compound on cognitive function in animal models. Results indicated that low doses effectively enhanced cholinergic signaling by inhibiting cholinesterase enzymes, leading to improved synaptic transmission and cognitive performance.
Case Study 2: Inflammation Reduction
In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in managing diseases characterized by chronic inflammation.
Case Study 3: Antibacterial Efficacy
A series of assays were conducted to evaluate the antibacterial properties of the compound against various strains of bacteria. The results revealed that it exhibited significant inhibitory effects on bacterial growth, indicating its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Benzodioxin vs. Benzimidazole: Compounds like 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole () share a sulfonamide group but replace the benzodioxin with a benzimidazole ring.
- Pyrrolidinone vs. Flavone/Coumarin: Flavones and coumarins containing 1,4-dioxane rings (e.g., 3',4'(1",4"-dioxino) flavone, 4f in ) lack the pyrrolidinone moiety. The pyrrolidinone in the target compound introduces a lactam ring, which may improve solubility and conformational flexibility for target engagement .
Sulfonamide Derivatives
The sulfonamide group in the target compound is substituted with a 4-methoxybenzene group, similar to N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide (). In contrast, 4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether () replaces the benzodioxin with a benzothiazine ring, which may alter redox properties and toxicity profiles.
Antihepatotoxic Potential
Compounds with 1,4-dioxane rings, such as 4f and 4g (), exhibit antihepatotoxic activity comparable to silymarin. The benzodioxin ring in the target compound may confer similar hepatoprotective effects by scavenging free radicals or modulating liver enzyme activity (e.g., SGOT, SGPT). However, the presence of a sulfonamide group in the target compound could introduce distinct pharmacokinetic properties, such as prolonged half-life or altered protein binding .
Structure-Activity Relationships (SAR)
- Substituent Effects: Methoxy groups (as in the target compound and 4g) enhance antihepatotoxic activity by improving membrane permeability. In contrast, bulky substituents (e.g., dimethylamino groups in ) may reduce bioavailability due to steric hindrance .
Physicochemical and Pharmacokinetic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
